molecular formula C17H15N3O4S B2968207 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1286707-09-2

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2968207
CAS No.: 1286707-09-2
M. Wt: 357.38
InChI Key: UUACWCWJXSONOR-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound characterized by its intricate molecular structure

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used in biological assays to study enzyme inhibition and receptor binding.

  • Medicine: Potential therapeutic applications include its use as an antitumor agent or in the development of new drugs.

  • Industry: It may be used in the production of advanced materials and chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-ylmethyl moiety. This is often achieved through a reaction involving benzo[d][1,3]dioxole and an appropriate reagent to introduce the methyl group. The subsequent steps involve the formation of the 1,3,4-oxadiazole ring and the attachment of the thiophen-2-yl group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts. Large-scale production also involves purification processes to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylthio)ethan-1-amine

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(trimethylsilyl)ethanesulfonamide

Uniqueness: This compound is unique due to its specific structural features, such as the presence of the 1,3,4-oxadiazole ring and the thiophen-2-yl group

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Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-10-4-5-25-16(10)17-20-19-15(24-17)7-14(21)18-8-11-2-3-12-13(6-11)23-9-22-12/h2-6H,7-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUACWCWJXSONOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=NN=C(O2)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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